molecular formula C18H30O2 B1231390 Crepenynic acid CAS No. 2277-31-8

Crepenynic acid

Cat. No.: B1231390
CAS No.: 2277-31-8
M. Wt: 278.4 g/mol
InChI Key: SAOSKFBYQJLQOS-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Crepenynic acid is biosynthesized in plants through the introduction of a triple bond into an existing fatty acid. The precursor for this biosynthesis is typically linoleic acid (cis-9,12-octadecadienoic acid). The enzyme responsible for this transformation is an acetylenase, which catalyzes the conversion of linoleic acid to this compound .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural occurrence in specific plant species. extraction from seed oils of plants like Crepis rubra and Atractylodes lancea is a common method. The extraction process involves the use of solvents and subsequent purification steps to isolate the fatty acid .

Chemical Reactions Analysis

Types of Reactions: Crepenynic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Stearic acid and oleic acid derivatives.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Functions

Crepenynic acid is primarily synthesized in plants such as Crepis alpina and Atractylodes species. The biosynthesis involves a bifunctional enzyme known as Crep1, which facilitates the conversion of linoleic acid to this compound through a two-step process involving initial hydrogen abstraction at the C12 position of the substrate .

Key Findings:

  • Enzyme Characterization : Studies have characterized Crep1 as crucial for the formation of both double and triple bonds in fatty acids, highlighting its potential for metabolic engineering .
  • Substrate Specificity : The enzyme exhibits specificity for linoleic acid, indicating potential pathways for the production of this compound in genetically modified organisms .

Medicinal Chemistry

This compound has been studied for its biological activities, particularly its potential therapeutic applications. Research indicates that it may possess antifungal properties and cytotoxic effects against various cancer cell lines.

Case Studies:

  • Antifungal Activity : this compound has shown promise as an antifungal agent, with studies indicating effectiveness against specific fungal strains .
  • Cytotoxicity : Preliminary findings suggest that this compound can inhibit the growth of several human cancer cell lines, making it a candidate for further medicinal research .

Agricultural Applications

In agriculture, this compound is of interest due to its role in plant metabolism and potential benefits for crop protection and enhancement.

Research Insights:

  • Plant Defense Mechanism : The presence of this compound in certain plants may contribute to their defense mechanisms against pests and diseases .
  • Genetic Engineering : Understanding the biosynthetic pathways of this compound can lead to the development of genetically engineered crops with enhanced resistance to environmental stressors and improved nutritional profiles .

Chemical Synthesis and Industrial Applications

This compound serves as a precursor for various chemical syntheses, particularly in producing alkyne-containing compounds that are valuable in both research and industrial applications.

Applications Overview:

  • Bioorthogonal Chemistry : The alkyne functional group present in this compound allows for bioorthogonal reactions, enabling the tagging and visualization of biomolecules in biological studies .
  • Synthesis of Complex Molecules : Its unique structure facilitates the synthesis of more complex organic compounds, which can be utilized in pharmaceuticals and agrochemicals .

Data Table: Composition of Fatty Acids in Various Species

The following table summarizes the composition of fatty acids, including this compound, in different plant species:

Plant SpeciesTotal Fatty Acids (%)This compound (%)Other Notable Fatty Acids (%)
Atractylodes lancea24.117.858.2 (linoleic)
Atractylodes macrocephala16.015.260.5 (linoleic)
Jurinea mollis17.024.137.2 (linoleic)
Crepis rubra29.555.0Various (including vernolic)

Comparison with Similar Compounds

Comparison: Crepenynic acid is unique due to its specific acetylenic bond position at the twelfth carbon, which is distinct from other acetylenic fatty acids like tariric and stearolic acids. This unique positioning grants this compound different chemical reactivity and biological functions . Additionally, this compound is a precursor for a substantial number of polyacetylenic metabolites, making it a critical compound in the biosynthesis of various bioactive molecules .

Biological Activity

Crepenynic acid, a monoacetylenic fatty acid with the chemical structure C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_2, is primarily derived from linoleic acid through enzymatic processes involving acetylenases. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into the biosynthesis, biological properties, and potential applications of this compound, supported by research findings and case studies.

Biosynthesis of this compound

This compound is synthesized from linoleic acid via a Δ12 acetylenase enzyme, which abstracts hydrogen atoms from specific carbon positions to introduce a triple bond. The biosynthetic pathway can be summarized as follows:

  • Starting Material : Linoleic acid.
  • Enzyme : Δ12 acetylenase (related to FAD2 desaturases).
  • Process :
    • Initial abstraction of hydrogen at C12.
    • Formation of this compound as a product.

This pathway has been extensively studied in various plant species, including Crepis rubra and Crepis alpina, which serve as model organisms for understanding the enzymatic mechanisms involved in this compound production .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against various fungi and bacteria. Research indicates that polyacetylenes, including this compound, can function as natural fungicides and bactericides. For instance:

  • Fungicidal Activity : Compounds derived from this compound have shown effectiveness against plant pathogens such as Pythium ultimum, highlighting its potential use in agricultural biocontrol strategies .
  • Bactericidal Effects : Studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its application in developing antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial properties, this compound has been linked to anti-inflammatory effects. Polyacetylenes are known to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation . Furthermore, the antioxidant activity of this compound may contribute to cellular protection against oxidative stress.

Study on Crepis rubra

A notable study on Crepis rubra investigated the time course of this compound synthesis during flowering. It was found that this compound was not present in the seeds immediately after flowering but appeared several days later, indicating a regulated biosynthetic process . This timing suggests that environmental factors may influence the production of this compound.

Mechanistic Studies

Research utilizing kinetic isotope effect (KIE) measurements has provided insights into the enzymatic mechanisms underlying the production of this compound. The studies indicated that the oxidation of linoleate occurs in two discrete steps, with significant isotope effects observed during hydrogen abstraction at C12 . These findings enhance our understanding of how this compound is synthesized at a molecular level.

Table: Summary of Biological Activities of this compound

Activity Type Description References
AntimicrobialEffective against fungi and bacteria; potential use in agriculture ,
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic benefits
AntioxidantProtects cells from oxidative stress
Biosynthesis MechanismSynthesized from linoleic acid via Δ12 acetylenase; regulated by environmental factors , ,

Q & A

Basic Research Questions

Q. Q1. What experimental methodologies are recommended for tracing the biosynthesis of crepenynic acid from linoleic acid in plant systems?

Answer: this compound biosynthesis begins with linoleic acid (18:2Δ9,12) as the primary precursor. Key steps include:

  • Enzymatic conversion : Use Δ12 acetylenase (related to FAD2 desaturases) to abstract hydrogens from positions 12/13 of linoleic acid, forming this compound (18:3Δ9,12a).
  • Advanced detection : Employ gas chromatography-mass spectrometry (GC-MS) to profile fatty acids in plant tissues (e.g., seeds, leaves) and track intermediates like 14,15-dehydrothis compound .
  • Isotopic labeling : Apply 13C^{13}\text{C}-labeled linoleic acid to trace carbon flux in vivo, combined with LC-MS/MS for pathway validation .

Q. Q2. How can researchers resolve contradictory findings on the tissue-specific distribution of this compound in higher plants?

Answer: Discrepancies (e.g., seed vs. leaf accumulation) arise from species-specific metabolic priorities. To address this:

  • Comparative profiling : Conduct GC-MS analyses across tissues (e.g., Afzelia cuanzensis flowers vs. seeds) to quantify this compound levels .
  • Transcriptomic studies : Compare expression patterns of Δ12 acetylenase and Δ14 desaturase genes in different tissues using qRT-PCR .
  • Environmental controls : Standardize growth conditions (light, temperature) to minimize confounding variables .

Q. Q3. What analytical techniques are most effective for distinguishing this compound isomers (e.g., 6a,9c-18:2 vs. 9a,12c-18:2) in plant extracts?

Answer:

  • High-resolution LC-MS/MS : Utilize reverse-phase columns (C18) with acetonitrile/water gradients to separate isomers based on polarity differences .
  • Nuclear Magnetic Resonance (NMR) : Apply 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify double/triple bond positions (e.g., distinguishing Δ9 vs. Δ14 unsaturation) .
  • Reference standards : Use synthetic this compound derivatives (e.g., 14,15-dehydrothis compound) for calibration .

Advanced Research Questions

Q. Q4. How can researchers elucidate the genetic regulation of Δ12 acetylenase in Crepis alpina to optimize this compound production?

Answer:

  • Gene cloning : Isolate Δ12 acetylenase homologs from C. alpina using degenerate primers based on conserved FAD2 desaturase domains .
  • Heterologous expression : Express the gene in Saccharomyces cerevisiae or Arabidopsis thaliana to test substrate specificity and activity .
  • CRISPR-Cas9 editing : Knock out competing enzymes (e.g., Δ12 desaturases) to redirect metabolic flux toward this compound synthesis .

Q. Q5. What experimental designs are suitable for studying the role of this compound in plant defense against fungal pathogens?

Answer:

  • Bioassays : Treat fungal cultures (e.g., Fusarium spp.) with purified this compound and monitor growth inhibition via optical density (OD600) .
  • Transgenic models : Overexpress this compound biosynthetic genes in susceptible plants (e.g., wheat) and assess pathogen resistance in vivo .
  • Oxylipin profiling : Use LC-MS to quantify downstream polyacetylenes (e.g., falcarindiol) in infected vs. healthy tissues .

Q. Q6. How can metabolic engineering be leveraged to enhance this compound-derived bioactive compounds (e.g., falcarinol) in non-native plant hosts?

Answer:

  • Pathway reconstitution : Co-express Δ12 acetylenase, Δ14 desaturase, and polyacetylene synthase genes in model systems (e.g., Nicotiana benthamiana) .
  • Subcellular targeting : Redirect enzyme localization to plastids for improved substrate channeling .
  • Yield optimization : Use transcriptional activators (e.g., CRISPRa) to upregulate rate-limiting steps in the pathway .

Q. Q7. What computational approaches are recommended for predicting the structural dynamics of this compound-modifying enzymes (e.g., Δ14 desaturases)?

Answer:

  • Molecular docking : Simulate enzyme-substrate interactions (e.g., this compound with Δ14 desaturase) using AutoDock Vina .
  • Molecular dynamics (MD) : Analyze conformational changes during catalysis with GROMACS .
  • Phylogenetic analysis : Identify conserved catalytic motifs across acetylenase/desaturase families using MEGA-X .

Q. Methodological Considerations

Q. Q8. How should researchers address variability in this compound content across plant species (e.g., Onopordum heteracanthum vs. O. anatolicum)?

Answer:

  • Controlled cultivation : Grow plants in standardized conditions to minimize environmental effects on fatty acid synthesis .
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify regulatory bottlenecks .
  • Population genetics : Analyze SNPs in Δ12 acetylenase promoters across species to correlate with this compound production .

Q. Q9. What strategies validate the functional role of this compound in modulating enzyme activity (e.g., lipoxygenases)?

Answer:

  • Kinetic assays : Measure VmaxV_{\text{max}} and KmK_m of lipoxygenases in the presence/absence of this compound .
  • Inhibitor studies : Use this compound analogs (e.g., methyl esters) to probe structure-activity relationships .
  • X-ray crystallography : Resolve enzyme-ligand complexes to identify binding pockets .

Q. Data Interpretation and Reproducibility

Q. Q10. How can researchers ensure reproducibility in this compound quantification across laboratories?

Answer:

  • Standardized protocols : Adopt AOAC or ISO methods for lipid extraction and derivatization .
  • Inter-lab validation : Participate in round-robin trials with shared reference materials (e.g., certified seed oil samples) .
  • Open data sharing : Deposit raw GC-MS/MS files in repositories like MetaboLights .

Properties

IUPAC Name

(Z)-octadec-9-en-12-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSKFBYQJLQOS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#CC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305279
Record name (9Z)-9-Octadecen-12-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-31-8
Record name (9Z)-9-Octadecen-12-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-9-Octadecen-12-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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